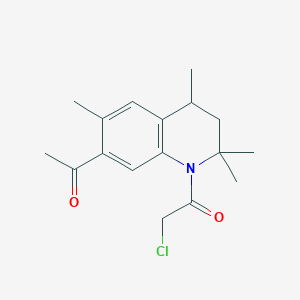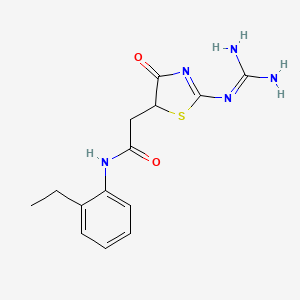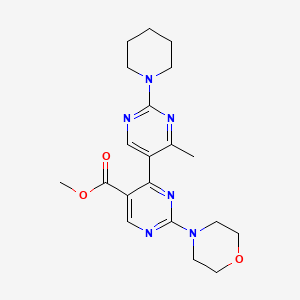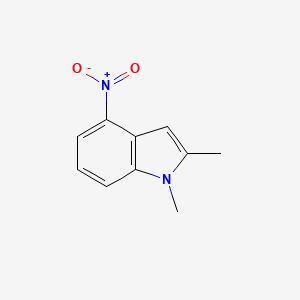![molecular formula C22H21F2N3O3 B11047502 4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11047502.png)
4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロ-N-{1-[1-(2-フルオロフェニル)-2,5-ジオキソピロリジン-3-イル]ピペリジン-4-イル}ベンザミドは、フッ素化芳香環とピペリジン構造のユニークな組み合わせを特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件: 4-フルオロ-N-{1-[1-(2-フルオロフェニル)-2,5-ジオキソピロリジン-3-イル]ピペリジン-4-イル}ベンザミドの合成は、通常、複数段階の有機反応を伴います。プロセスはピペリジン環の調製から始まり、続いてフルオロフェニル基とベンザミド部分の導入が行われます。これらの反応で使用される一般的な試薬には、フルオロベンゼン、ピペリジン、ベンゾイルクロリドなどがあります。 反応条件は、多くの場合、高収率と純度を確保するために、制御された温度と触媒の使用を必要とします .
工業生産方法: この化合物の工業生産は、同様の合成経路を大規模に行う場合がありますが、自動反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティが向上します。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の化合物を高純度で得ます .
3. 化学反応解析
反応の種類: 4-フルオロ-N-{1-[1-(2-フルオロフェニル)-2,5-ジオキソピロリジン-3-イル]ピペリジン-4-イル}ベンザミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 水素化リチウムアルミニウムなどの試薬を使用する還元反応は、この化合物を還元型に変換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアルコールやアミンが生成される場合があります .
4. 科学研究への応用
4-フルオロ-N-{1-[1-(2-フルオロフェニル)-2,5-ジオキソピロリジン-3-イル]ピペリジン-4-イル}ベンザミドは、科学研究で幅広い用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: この化合物は、特に特定の分子経路を標的とした新薬開発における潜在的な治療用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is typically done using a fluorinated benzene derivative and a strong base.
Formation of the Piperidine Ring: The piperidine ring is then formed through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of more complex molecules and as a precursor for other fluorinated compounds.
作用機序
4-フルオロ-N-{1-[1-(2-フルオロフェニル)-2,5-ジオキソピロリジン-3-イル]ピペリジン-4-イル}ベンザミドの作用機序には、体内の特定の分子標的との相互作用が関与しています。この化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります .
類似化合物:
- N-(1-(2-フルオロフェニルエチル)ピペリジン-4-イル)-N-(2-フルオロフェニル)プロピオンアミド
- 4-フルオロ-N-(2-(4-(5-フルオロ-1H-インドール-1-イル)ピペリジン-1-イル)エチル)ベンザミド
- N-(3-アクリルアミド-4-フルオロフェニル)-1-(2-フルオロフェニル)-1H-ピラゾール-4-カルボキサミド
比較: これらの類似化合物と比較して、4-フルオロ-N-{1-[1-(2-フルオロフェニル)-2,5-ジオキソピロリジン-3-イル]ピペリジン-4-イル}ベンザミドは、構造的特徴のユニークな組み合わせによって際立っており、これにより、独自の生物活性と化学反応性が得られる可能性があります。 複数のフッ素化芳香環とピペリジン構造の存在は、さまざまな研究用途における汎用性のある化合物としての可能性に貢献しています .
類似化合物との比較
Similar Compounds
- 4-Fluoro-N~1~-{1-[1-(2-chlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide
- 4-Fluoro-N~1~-{1-[1-(2-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide
- 4-Fluoro-N~1~-{1-[1-(2-methylphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide
Uniqueness
The uniqueness of 4-fluoro-N~1~-{1-[1-(2-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidyl}benzamide lies in its dual fluorination, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.
特性
分子式 |
C22H21F2N3O3 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
4-fluoro-N-[1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C22H21F2N3O3/c23-15-7-5-14(6-8-15)21(29)25-16-9-11-26(12-10-16)19-13-20(28)27(22(19)30)18-4-2-1-3-17(18)24/h1-8,16,19H,9-13H2,(H,25,29) |
InChIキー |
PABZVRVGWCSMBY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)

![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)

![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)

![[2-(1,3-Benzothiazol-2-yl)phenyl]methanol](/img/structure/B11047489.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)
